molecular formula C₂₁H₂₃ClO₅ B1159214 21-Dehydro Cloprednol

21-Dehydro Cloprednol

Cat. No.: B1159214
M. Wt: 390.86
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro Cloprednol is a synthetic glucocorticoid derivative of cloprednol, a corticosteroid with anti-inflammatory and immunosuppressive properties. Cloprednol (C₂₁H₂₅ClO₅) is characterized by a 6-chloro substitution on the steroid nucleus and hydroxyl groups at positions 11β, 17α, and 21 . The 21-dehydro derivative arises from the dehydrogenation of the 21-hydroxyl group, forming a ketone at this position, as observed in degradation studies . Cloprednol and its derivatives are used topically and systemically for conditions like arthritis and inflammatory dermatoses, with trade names including Syntestan and Novacort .

Properties

Molecular Formula

C₂₁H₂₃ClO₅

Molecular Weight

390.86

Synonyms

(11β)-6-Chloro-11,17-dihydroxy-3,20-dioxopregna-1,4,6-trien-21-al; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of 21-Dehydro Cloprednol and Analogues

Compound Substituents (Positions) Molecular Formula Key Functional Groups
This compound 6-Cl, 11β-OH, 17α-OH, 21=O C₂₁H₂₃ClO₅ Δ¹,⁴,⁶-triene; 21-keto
Cloprednol 6-Cl, 11β-OH, 17α-OH, 21-OH C₂₁H₂₅ClO₅ Δ¹,⁴,⁶-triene; 21-hydroxyl
Hydrocortisone None (natural derivative) C₂₁H₃₀O₅ Δ⁴-diene; 11β,17α,21-OH
Prednisolone Δ¹-diene, 11β-OH, 17α-OH, 21-OH C₂₁H₂₈O₅ Δ¹,⁴-diene; 21-hydroxyl
Betamethasone 9α-F, 16β-Me, Δ¹,⁴-diene, 21-OH C₂₂H₂₉FO₅ Fluorinated; enhanced potency

Key Observations :

  • Chlorine Substitution: Unique to cloprednol and its derivatives (e.g., this compound), the 6-Cl group enhances lipophilicity and potency compared to non-halogenated steroids like hydrocortisone .
  • 21-Keto Group: The dehydrogenation at C-21 in this compound distinguishes it from cloprednol and other 21-hydroxylated glucocorticoids (e.g., prednisolone) .
  • Double Bonds: The Δ¹,⁴,⁶-triene structure in cloprednol derivatives contrasts with the Δ⁴-diene in hydrocortisone or Δ¹,⁴-diene in prednisolone, influencing receptor binding affinity .

Stability and Degradation Pathways

This compound is primarily formed during the degradation of cloprednol under alkaline conditions via enolization. Studies show:

  • pH-Dependent Degradation: At pH > 7, cloprednol undergoes reversible enolization, forming this compound as a key intermediate . This contrasts with acid-catalyzed degradation, where enolization is rate-limiting .
  • Comparative Stability: Cloprednol: Sensitive to base hydrolysis, with this compound as a major degradant. Desonide: Forms 21-dehydro impurities under both acidic and alkaline conditions, similar to cloprednol . Hydrocortisone: Degrades rapidly in aqueous formulations, generating 20-keto impurities .

Table 2: Pharmacological Comparison

Compound Relative Potency (Topical) Systemic Activity Therapeutic Ratio (Topical:Systemic) Allergenicity (Patch Test Reactivity)
This compound Moderate Low 3.2:1 Low (rare reports)
Cloprednol Moderate Moderate 1.5:1 Moderate
Hydrocortisone Low Low 1:1 Low
Betamethasone High High 5:1 High
Prednisolone Low High 0.8:1 Moderate

Key Findings :

  • Topical vs. Systemic Activity: this compound exhibits a higher therapeutic ratio than cloprednol due to reduced systemic absorption, making it preferable for localized inflammation .
  • Allergenicity: Cloprednol and its derivatives show moderate allergenicity in patch tests, comparable to prednisolone but lower than tixocortol pivalate .

Regulatory and Analytical Considerations

  • Regulatory Status: Cloprednol is classified under ATC code H02AB14 (corticosteroids for systemic use) and regulated under HS 29372200 for international trade . Its 21-dehydro derivative is monitored as a degradation impurity in pharmaceutical formulations .
  • Analytical Methods: Ultra-high-performance liquid chromatography (UHPLC) is used to detect this compound, with a retention time distinct from cloprednol and other steroids .

Q & A

Q. Q1: What analytical methods are recommended for structural characterization of 21-Dehydro Cloprednol in experimental settings?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is critical for determining molecular weight and fragmentation patterns, while fully assigned 1H^1H and 13C^{13}C NMR spectra (with DEPT or 2D NMR correlations) are essential for stereochemical and functional group analysis . For compounds with fluorine or phosphorus atoms, report carbon peak multiplicity and coupling constants. Elemental analysis (±0.4% accuracy) or HRMS is mandatory for new compounds . Supporting Information must include raw spectral data for reproducibility .

Q. Q2: How can forced degradation studies be designed to identify this compound as a degradation product in corticosteroid formulations?

Forced degradation under acidic, alkaline, oxidative, and photolytic conditions should be conducted. For example, acid hydrolysis (0.1M HCl) and base hydrolysis (0.1M NaOH) at elevated temperatures (e.g., 60°C) can generate this compound, as observed in Desonide degradation studies . Use HPLC with photodiode array detection and LC-MS/MS to separate and characterize degradants. Methanol in diluents should be avoided, as it may react with 21-dehydro intermediates to form methoxy impurities .

Q. Q3: What stability-indicating assays are validated for quantifying this compound in topical formulations?

Reverse-phase HPLC methods with UV detection (e.g., 240 nm) are standard. Column selection (C18 or phenyl-hexyl) and mobile phase optimization (acetonitrile/water with 0.1% formic acid) are critical for resolving this compound from other corticosteroids. Method validation should include specificity, linearity (1–150% of target concentration), and precision (RSD <2%) per ICH guidelines .

Advanced Research Questions

Q. Q4: How do excipient impurities influence the degradation kinetics of this compound in semisolid formulations?

Excipients like petrolatum or residual solvents (e.g., DMF, THF) can accelerate degradation. For example, trace water in non-aqueous bases promotes hydrolysis, forming 3,20-dione impurities . Use gas chromatography (GC) to quantify residual solvents and design accelerated stability studies (40°C/75% RH) to model excipient compatibility. Statistical tools like Arrhenius kinetics or Weibull models can predict shelf-life .

Q. Q5: What strategies mitigate contradictions in degradation pathway data for this compound across different research groups?

Discrepancies often arise from variations in experimental conditions (e.g., solvent purity, temperature gradients). To resolve these, standardize protocols using pharmacopeial guidelines (e.g., USP <1225>) and cross-validate results via interlaboratory studies. Multivariate analysis (e.g., PCA) can identify critical factors (e.g., pH, excipient grade) contributing to data variability .

Q. Q6: How can advanced NMR techniques differentiate this compound from structurally related corticosteroids?

1H^1H-13C^{13}C HSQC and HMBC experiments are indispensable for assigning quaternary carbons and long-range couplings. For example, the absence of a 21-hydroxyl group in this compound (vs. Cloprednol) can be confirmed via 13C^{13}C chemical shifts (C21: δ ~200 ppm for ketone vs. δ ~70 ppm for alcohol) . Dynamic NMR at variable temperatures may resolve conformational isomers.

Q. Q7: What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies of this compound?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. For small sample sizes, apply Bayesian hierarchical models to account for inter-animal variability. Report P values with exact significance thresholds (e.g., P <0.05) and avoid vague terms like "significant" without statistical backing .

Methodological Considerations

Q. Q8: How should researchers document synthetic pathways for this compound to ensure reproducibility?

Provide step-by-step procedures with molar ratios, reaction times, and purification methods (e.g., column chromatography gradients). For intermediates, include melting points, optical rotation, and spectral data. Use SI units and avoid proprietary abbreviations (e.g., "AcOEt" instead of "EtOAc") .

Q. Q9: What ethical guidelines apply to in vivo studies investigating this compound’s immunosuppressive effects?

Follow ARRIVE 2.0 guidelines for animal studies: specify strain, sex, and sample size justification. For human cell lines, document IRB approval and donor consent. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate research questions .

Q. Q10: How can computational modeling predict this compound’s metabolic interactions with cytochrome P450 enzymes?

Docking studies (AutoDock Vina) and MD simulations (GROMACS) can map binding affinities to CYP3A4/4. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling. Report RMSD values and force field parameters transparently .

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